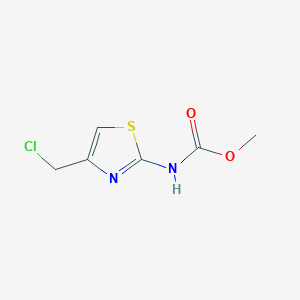
Methyl 4-(chloromethyl)thiazole-2-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(chloromethyl)thiazole-2-carbamate, also known as CMI-977, is a chemical compound that has been studied extensively for its potential use in treating a variety of diseases. This compound is a member of the thiazole family of molecules, which are known for their diverse biological activities. In
作用機序
The mechanism of action of Methyl 4-(chloromethyl)thiazole-2-carbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. For example, in cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In viral infection research, Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to inhibit viral replication by interfering with various stages of the viral life cycle. In inflammatory disorder research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells.
実験室実験の利点と制限
One advantage of using Methyl 4-(chloromethyl)thiazole-2-carbamate in lab experiments is its broad-spectrum activity against various diseases. This compound has been shown to have activity against cancer, viral infections, and inflammatory disorders, making it a versatile tool for researchers. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on Methyl 4-(chloromethyl)thiazole-2-carbamate. One direction is to explore its potential use in combination with other drugs or therapies, in order to enhance its efficacy and reduce potential side effects. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, in order to optimize dosing regimens and delivery methods. Additionally, further research is needed to fully understand the mechanism of action of this compound, in order to develop more targeted and effective therapies. Finally, future studies should investigate the potential use of Methyl 4-(chloromethyl)thiazole-2-carbamate in other disease models, in order to expand its therapeutic potential.
合成法
The synthesis of Methyl 4-(chloromethyl)thiazole-2-carbamate involves the reaction of 2-aminothiazole with chloroacetyl chloride and methyl isocyanate. The resulting compound is a white crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Methyl 4-(chloromethyl)thiazole-2-carbamate has been studied for its potential use in treating a variety of diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In viral infection research, Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In inflammatory disorder research, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
152872-05-4 |
|---|---|
製品名 |
Methyl 4-(chloromethyl)thiazole-2-carbamate |
分子式 |
C6H7ClN2O2S |
分子量 |
206.65 g/mol |
IUPAC名 |
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-11-6(10)9-5-8-4(2-7)3-12-5/h3H,2H2,1H3,(H,8,9,10) |
InChIキー |
JYJARJPJGQRQGO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC(=CS1)CCl |
正規SMILES |
COC(=O)NC1=NC(=CS1)CCl |
同義語 |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)
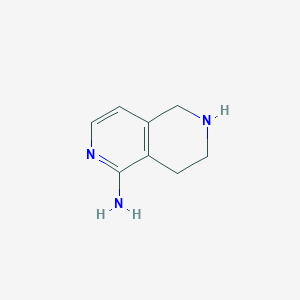
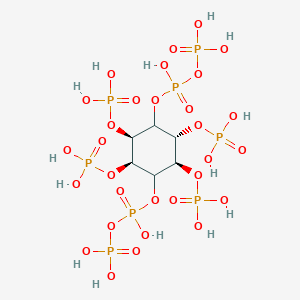
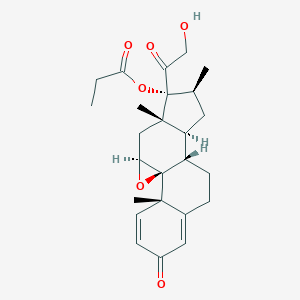
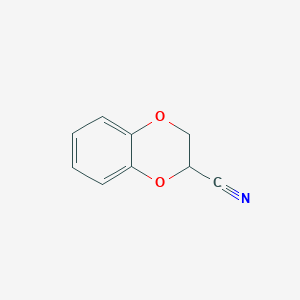
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
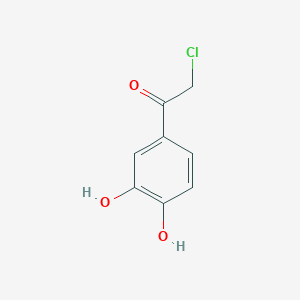
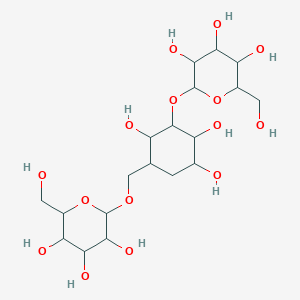
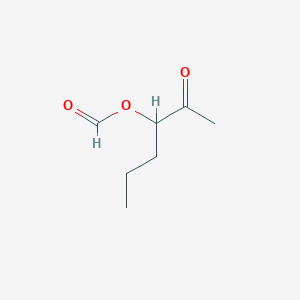
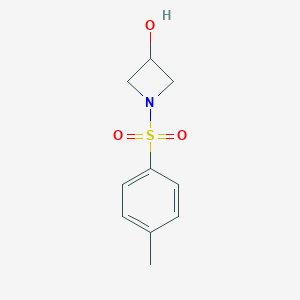
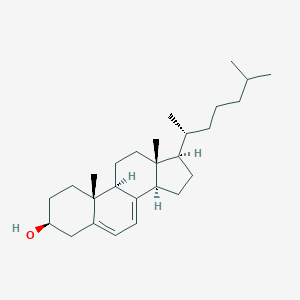
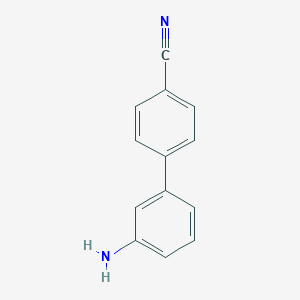
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)